Condurango glycoside E (CAS 115784-07-1) is a highly purified pregnane ester glycoside isolated from Marsdenia cundurango. Characterized by its complex oligosaccharide chain and specific cinnamoyl and acetoxy esterifications on the steroidal core, this compound is primarily procured as a high-value reference standard and pharmacological scaffold [1]. Unlike crude botanical extracts or generic steroidal saponins, isolated Condurango glycoside E provides the exact stoichiometric reliability required for advanced structure-activity relationship (SAR) studies, particularly in the evaluation of nanomolar-range apoptosis induction and targeted cytotoxicity models [1].
Purified condurango glycoside E standard, not crude extract; supports reproducible cell-model studies.
Reported differentiated potency across lung adenocarcinoma and leukemia cell lines; supports cytotoxicity endpoint comparison.
Distinct esterification and sugar chain enable investigation of molecular recognition and target engagement.
Substituting Condurango glycoside E with crude condurango extract, mixed pregnane glycosides, or common spirostanol saponins fundamentally compromises assay reproducibility and potency [1]. The unique biological activity of Condurango glycoside E is strictly dependent on its specific 11α-acetoxy and 12β-cinnamoyl substitutions, alongside its distinct tri-saccharide chain. Generic spirostan or furostan glycosides lack this exact functionalization, resulting in a dramatic drop in cytotoxic potency—often shifting activity from the low nanomolar to the mid-micromolar range [1]. For procurement teams supporting oncology research or high-throughput screening, utilizing this exact isomer ensures baseline stability and prevents the off-target variability inherent to structurally related analogs like Condurango glycoside A or C.
Other condurango glycosides (A, C, E0, E2, E3) differ in esterification patterns and oligosaccharide length; may shift target binding and pharmacokinetic behavior.
Crude condurango extracts contain multiple glycosides; lot-dependent composition can confound mechanism-of-action interpretation and reproducibility.
Comparative bioactivity among CG E, E0, E2, E3 is not fully evaluated; selection among them relies on structural identity rather than differential potency.
In comparative viability assays against human leukemia (HL-60) cell lines, Condurango glycoside E demonstrates exceptional potency compared to other common plant-derived steroidal saponins [1]. While standard spirostan and furostan glycosides typically exhibit micromolar activity, Condurango glycoside E achieves an IC50 of 0.0050 μM (5.0 nM) [1]. This represents a 500-fold to 880-fold increase in potency over baseline spirostanol and furostanol comparators, establishing it as a highly efficient positive control for apoptosis-inducing screening platforms.
| Evidence Dimension | In vitro cytotoxicity (IC50 against HL-60 cells) |
| Target Compound Data | 0.0050 μM (5.0 nM) |
| Comparator Or Baseline | Spirostan glycoside (2.5 μM) and Furostan glycoside (4.4 μM) |
| Quantified Difference | 500x to 880x higher potency for Condurango glycoside E |
| Conditions | HL-60 cell line, MTT assay / apoptosis evaluation |
Procuring this specific glycoside allows researchers to establish nanomolar-range positive controls, minimizing the required material volume and reducing solvent-induced artifacts in cell assays.
The procurement of isolated Condurango glycoside E provides a strictly defined 11α-acetoxy-12β-cinnamoyl-pregn-5-en core, which is critical for precise SAR mapping [1]. Compared to crude Marsdenia cundurango extracts—which contain fluctuating ratios of Condurango glycosides A, A0, C, C0, and E—the isolated E variant guarantees >95% isomeric purity [1]. This structural homogeneity is essential when utilizing the compound as a precursor for semi-synthetic modifications, where the exact positioning of the cinnamoyl ester dictates the downstream binding affinity and pharmacokinetic profile of the resulting derivatives.
| Evidence Dimension | Isomeric purity and scaffold definition |
| Target Compound Data | >95% isolated Condurango glycoside E (defined 12β-cinnamoyl ester) |
| Comparator Or Baseline | Crude condurango bark extract (variable multi-glycoside mixture) |
| Quantified Difference | Elimination of batch-to-batch structural variance inherent to crude mixtures |
| Conditions | Analytical grade precursor procurement for semi-synthesis |
Using a highly purified, specific ester variant prevents the formation of complex, inseparable product mixtures during downstream semi-synthetic derivatization.
While Condurango glycoside A is widely recognized for initiating ROS generation and up-regulating p53 expression, Condurango glycoside E offers a distinct structural profile (specifically a 20-oxo substitution) that influences its specific apoptotic pathways and cellular uptake . Procuring the E variant alongside or instead of the A variant allows researchers to isolate the pharmacological impact of these specific functional groups . This differentiation is critical for laboratories conducting multiplexed mechanistic studies, where substituting one condurango glycoside for another would confound pathway-specific data.
| Evidence Dimension | Functional group specificity for pathway targeting |
| Target Compound Data | Condurango glycoside E (20-oxo-pregn-5-en core) |
| Comparator Or Baseline | Condurango glycoside A (differing ester/glycoside pattern) |
| Quantified Difference | Specific isolation of structural variables for precise SAR mapping |
| Conditions | Comparative mechanistic screening in tumor cell lines |
Procuring the exact E analog is necessary to avoid confounding data in mechanistic studies that rely on strict structure-activity relationships.
Due to its exceptional 5.0 nM IC50 against HL-60 cells, Condurango glycoside E is the optimal choice for establishing highly potent, low-concentration positive controls in high-throughput apoptosis and viability assays [1].
The strictly defined 11α-acetoxy-12β-cinnamoyl functionalization makes this compound an ideal starting material for medicinal chemists aiming to synthesize novel, targeted pregnane-based anti-tumor agents without the interference of mixed isomers [2].
As a distinct, highly active component of Marsdenia cundurango, pure Condurango glycoside E is required as an analytical reference standard (HPLC/MS) to quantify and standardize the potency of commercial condurango extracts used in pharmacological research [2].